molecular formula C29H35FN6O4 B11083733 5-{[(2-fluorophenyl)carbonyl]amino}-N,N-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide

5-{[(2-fluorophenyl)carbonyl]amino}-N,N-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11083733
M. Wt: 550.6 g/mol
InChI Key: KUZRTXBQPHAPFA-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-Fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl3:NF-kB p50 protein-protein interaction, which plays a crucial role in the regulation of gene expression related to cell survival and proliferation . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific inhibition of the Bcl3:NF-kB p50 interaction, which is not commonly targeted by other similar compounds. This specificity makes it a valuable candidate for further research in cancer therapy.

Properties

Molecular Formula

C29H35FN6O4

Molecular Weight

550.6 g/mol

IUPAC Name

5-[(2-fluorobenzoyl)amino]-N,N-bis(2-morpholin-4-ylethyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C29H35FN6O4/c30-26-9-5-4-8-24(26)28(37)32-27-25(22-31-36(27)23-6-2-1-3-7-23)29(38)35(12-10-33-14-18-39-19-15-33)13-11-34-16-20-40-21-17-34/h1-9,22H,10-21H2,(H,32,37)

InChI Key

KUZRTXBQPHAPFA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN(CCN2CCOCC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5F

Origin of Product

United States

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